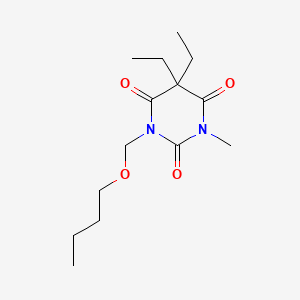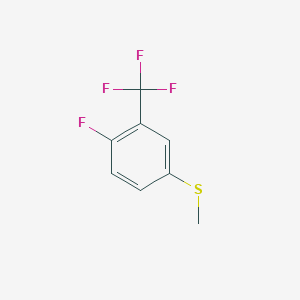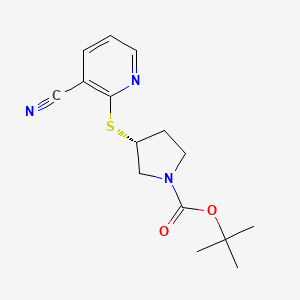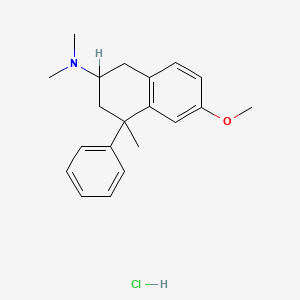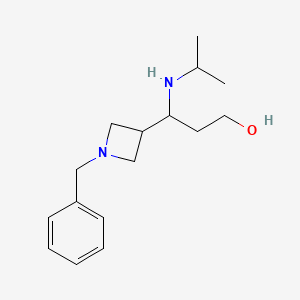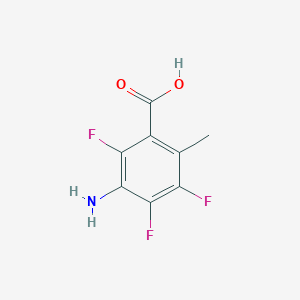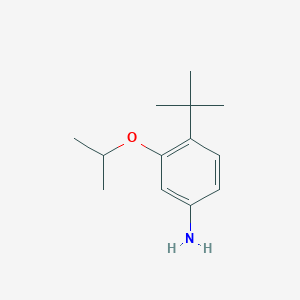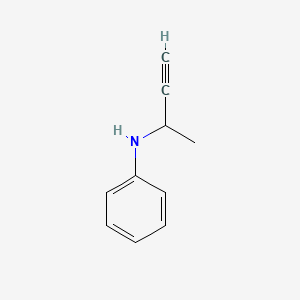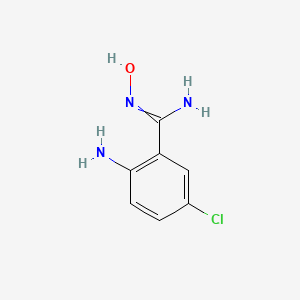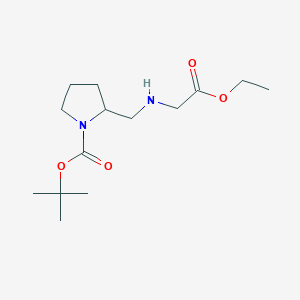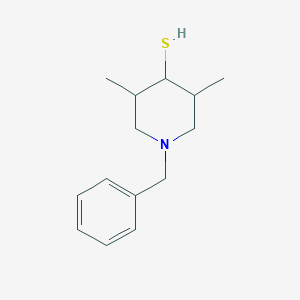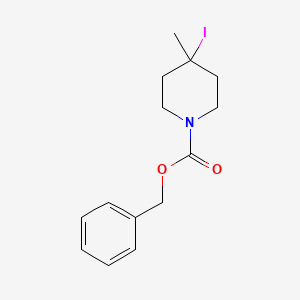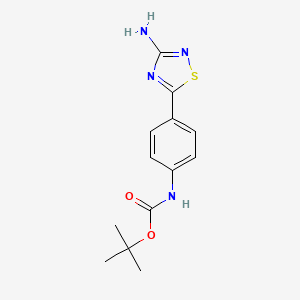
Tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)phenylcarbamate is a compound that belongs to the class of thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)phenylcarbamate typically involves the reaction of pivaloyl chloride with thiosemicarbazide to form the thiadiazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)phenylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives. These products can have different biological and chemical properties, making them useful for various applications .
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Research has indicated its potential use in developing new pharmaceuticals due to its biological activity.
Industry: It is used in the production of corrosion inhibitors for metals, particularly in marine environments.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and anticorrosive properties. The exact molecular pathways involved may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: This compound is structurally similar and also exhibits antimicrobial properties.
2-Amino-5-phenyl-1,3,4-thiadiazole: Another thiadiazole derivative with potential biological activity.
Uniqueness
Tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)phenylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group enhances its stability and solubility, making it more suitable for certain applications compared to other thiadiazole derivatives .
Propriétés
Numéro CAS |
1101173-97-0 |
|---|---|
Formule moléculaire |
C13H16N4O2S |
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
tert-butyl N-[4-(3-amino-1,2,4-thiadiazol-5-yl)phenyl]carbamate |
InChI |
InChI=1S/C13H16N4O2S/c1-13(2,3)19-12(18)15-9-6-4-8(5-7-9)10-16-11(14)17-20-10/h4-7H,1-3H3,(H2,14,17)(H,15,18) |
Clé InChI |
XNJPZAQYJMHMNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC(=NS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


